Hydroxychloroquine and chloroquine are antimalarial drugs that have been widely used in the treatment of rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and other inflammatory rheumatic diseases. These drugs are known for their 'deep' volume of distribution and a half-life of around 50 days, which contributes to their slow onset of action and prolonged effects after drug discontinuation1.
In rheumatology, hydroxychloroquine and chloroquine are used for their immunomodulatory effects. They have been shown to be effective in the treatment of RA and SLE by inhibiting cytokine production and modulating co-stimulatory molecules. However, the unknown dose-response relationships and the lack of definitions for the minimum dose needed for clinical efficacy pose challenges to clinical practice. The risk of retinopathy has led to updated ophthalmology guidelines recommending a maximal daily dose of 5.0 mg/kg actual body weight for hydroxychloroquine1.
Although not directly related to H-9 dihydrochloride, research in catalysis has shown that the indenylruthenium hydride complex is active in catalyzing the hydration of nitriles to amides. The presence of a Ru-H.H-OH dihydrogen-bonding interaction in the transition state lowers the reaction barrier, which is an interesting parallel to the way hydroxychloroquine and chloroquine might interact at a molecular level2.
The study of metabolic activation of chrysene, a polycyclic aromatic hydrocarbon, has identified 9-hydroxychrysene-1,2-diol as an intermediate. This research provides insights into the metabolic pathways and potential toxic effects of environmental pollutants, which could be relevant for understanding the metabolism and detoxification processes of drugs like hydroxychloroquine and chloroquine3.
9-Chloro-2,3-dihydro-5H-1,4-dioxepino(6,5-b)benzofuran is a novel antilipidemic agent structurally related to clofibrate. It has been shown to reduce hypercholesterolemic and hypertriglyceridemic serum levels in rats. This compound's resistance to serum esterase hydrolysis and its ability to block norepinephrine-induced lipolysis may offer insights into the development of new lipid-lowering drugs, which could be beneficial for patients with conditions that also require treatment with hydroxychloroquine and chloroquine4.
Hydroxytyrosol, a polyphenol from olive oil, has been studied for its antioxidant effects. It has been shown to scavenge hydrogen peroxide but not superoxide anion produced by human neutrophils. This selective scavenging ability could be relevant for the antioxidant properties of hydroxychloroquine and chloroquine, as oxidative stress is a component of the inflammatory process in rheumatic diseases5.
The synthesis of H-9 dihydrochloride involves a multi-step process that begins with the preparation of key intermediates. The method can be summarized as follows:
The molecular structure of H-9 dihydrochloride can be characterized by its chemical formula . Key features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often employed to confirm the structure and purity of the synthesized compound .
H-9 dihydrochloride participates in various chemical reactions that are essential for its application in medicinal chemistry:
Understanding these reactions is vital for optimizing its use in therapeutic applications.
The mechanism of action of H-9 dihydrochloride primarily revolves around its ability to stimulate the immune response:
This multifaceted mechanism underscores its potential utility in treating viral diseases.
Key physical and chemical properties of H-9 dihydrochloride include:
These properties are critical for formulating the compound into effective pharmaceutical preparations.
H-9 dihydrochloride has several notable applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7